molecular formula C10H8N2O3 B2936568 Methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate CAS No. 2416229-31-5

Methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate

Cat. No.: B2936568
CAS No.: 2416229-31-5
M. Wt: 204.185
InChI Key: QAMXJTAGBVVLRG-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate is a heterocyclic compound with significant importance in medicinal chemistry. It is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This compound is characterized by its molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

methyl 1-oxo-2H-2,6-naphthyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-5-12-9(13)6-2-3-11-4-7(6)8/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMXJTAGBVVLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C2=C1C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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